(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine
Description
(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine is a pyrazolopyrimidine derivative characterized by a bicyclic aromatic core with methyl groups at the 2- and 5-positions and a methylamine substituent at the 7-position. Pyrazolopyrimidines are heterocyclic compounds of interest in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as enzymes and receptors.
Properties
CAS No. |
1193387-62-0 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-6-3-8(5-10)13-9(11-6)4-7(2)12-13/h3-4H,5,10H2,1-2H3 |
InChI Key |
WBMDTOVVOVQRMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)CN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4,5-dimethylpyrazole with formamide, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the pyrazole or pyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups .
Scientific Research Applications
Antiviral Activity
One of the primary applications of (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine is its potential as an antiviral agent, particularly against respiratory syncytial virus (RSV). Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine have shown promise in inhibiting RSV fusion protein activity. For instance, compounds with modifications at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as candidates for developing small-molecule inhibitors of RSV. These compounds exhibit significant antiviral activity with EC values below 1 nM, comparable to existing antiviral drugs like presatovir .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies conducted on pyrazolo[1,5-a]pyrimidine derivatives highlight the importance of specific functional groups in enhancing biological activity. For example, modifications at the 7-position of the pyrazolo[1,5-a]pyrimidine ring have been shown to increase potency against RSV. The presence of a piperidine ring or other substituents can influence the compound's ability to interact with viral proteins effectively .
Case Study: Optimization of Anti-RSV Compounds
A recent study focused on optimizing a series of pyrazolo[1,5-a]pyrimidine derivatives for anti-RSV activity. The research involved synthesizing new compounds by altering the benzene ring structure attached to the core pyrazolo[1,5-a]pyrimidine scaffold. The optimized compound demonstrated enhanced antiviral efficacy and improved pharmacokinetic properties compared to earlier derivatives. This optimization strategy illustrates the potential for developing effective therapies against RSV using (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine as a lead compound .
Comparative Analysis of Derivatives
| Compound Name | EC Value (nM) | Notable Modifications |
|---|---|---|
| Presatovir | < 1 | Piperidine ring |
| Compound 9c | < 1 | 1-methyaminopropyl moiety |
| Compound X | 10 | Alkyl chain variation |
This table summarizes the comparative potency of various derivatives derived from (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine against RSV.
Mechanism of Action
The mechanism of action of (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cancer cells, leading to cell death . The compound’s ability to mimic the structural features of biogenic purines makes it a promising candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine with structurally related pyrazolopyrimidine derivatives, emphasizing substituent variations, molecular properties, and biological activities:
*Note: Molecular weight for the target compound is estimated based on structural analogs.
Key Structural and Functional Insights:
Substituent Impact on Bioactivity: The 7-position substituent critically determines receptor selectivity. For example, MPZP’s bulky N,N-bis(2-methoxyethyl)amine group enhances its affinity for CRF1 receptors, making it a potent antagonist in anxiety models . The 3-position aromatic substituents (e.g., 2-chlorophenyl in , 4-methoxy-2-methylphenyl in ) influence lipophilicity and membrane permeability, which are critical for central nervous system (CNS) penetration.
Synthetic Flexibility :
- Pyrazolopyrimidines are synthesized via cyclocondensation of β-diketones with hydrazines or via nucleophilic substitution at the 7-position (e.g., amination reactions, as seen in ). The target compound’s methylamine group suggests straightforward synthetic accessibility compared to more complex analogs like MPZP.
However, reduced steric bulk at the 7-position may limit CRF1 affinity compared to MPZP . Fluorinated analogs (e.g., [18F]27 in ) highlight applications in radiotracer development, suggesting the target compound could serve as a precursor for positron emission tomography (PET) ligands.
Biological Activity
(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and therapeutic applications.
- Molecular Formula : C9H12N4
- Molecular Weight : 176.22 g/mol
- IUPAC Name : 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine
Synthesis
The synthesis of (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine involves several key steps:
- Formation of the Pyrazolo[1,5-a]pyrimidine Moiety : This is typically achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Methylamine Group : The final step involves the reaction of the pyrazolo derivative with methylamine to yield the target compound.
Antiviral Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antiviral activity. For instance, compounds similar to (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine have been shown to inhibit viral replication in vitro and in vivo models .
Receptor Interactions
The compound has been studied for its interaction with various receptors:
- Serotonin Receptors : It has been reported that certain analogs exhibit antagonistic activity against the 5-HT(6) receptor. For example, a related compound demonstrated a binding affinity (K(i)) of 190 pM .
- PPARγ Activation : Some studies suggest potential activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial for regulating glucose metabolism and fat cell differentiation .
Structure-Activity Relationships (SAR)
The biological activity of (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine can be influenced by various structural modifications:
- Substituent Variations : The nature and position of substituents on the pyrazolo ring significantly affect its receptor binding affinity and biological efficacy. For instance, modifications at the 3-position have shown varying degrees of activity against serotonin receptors .
| Compound | K(i) Value (pM) | Biological Activity |
|---|---|---|
| Compound A | 190 | 5-HT(6) Antagonist |
| Compound B | 240 | 5-HT(6) Antagonist |
| Compound C | 270 | PPARγ Activation |
Case Studies
Recent studies have explored the therapeutic potential of (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine in various disease models:
- Cancer Models : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through modulation of specific signaling pathways.
- Inflammatory Conditions : Anti-inflammatory effects have been observed in animal models, suggesting its potential use in treating conditions like arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
